6-Methyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
6-Methyl-1,2,3,4-tetrahydronaphthalene is a chemical compound related to tetrahydronaphthalene, which is a saturated derivative of naphthalene. It is a compound of interest due to its structural similarity to various biologically active molecules and its potential use in chemical synthesis.
Synthesis Analysis
The synthesis of derivatives of 6-methyl-1,2,3,4-tetrahydronaphthalene has been reported in several studies. For instance, the synthesis of 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, which lacks vasodilation activity as a DA1-type dopamine agonist, has been described . Another study reports the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, which involves several steps including methylation, Friedel-Crafts acylation, and Birch reduction . Additionally, the synthesis of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene, an intermediate in the synthesis of bexarotene, has been achieved through halogenation and Friedel-Crafts alkylation .
Molecular Structure Analysis
The molecular structure of 6-methyl-1,2,3,4-tetrahydronaphthalene derivatives has been studied using various spectroscopic techniques. For example, the molecular structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide has been determined by X-ray crystallography, revealing a "twist-boat" conformation . The molecular structure of a related compound, [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6, has also been elucidated, showing the reactivity of the compound with nucleophiles .
Chemical Reactions Analysis
The reactivity of 6-methyl-1,2,3,4-tetrahydronaphthalene derivatives has been explored in various studies. The formation of 6-methyl-1,4-dihydronaphthalene in the reaction of the p-tolyl radical with 1,3-butadiene under single-collision conditions has been investigated, highlighting a pathway for the formation of methyl-substituted aromatic hydrocarbons . Another study discusses the reactivity of 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene, which undergoes cyclodimerization to form a complex dimer structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methyl-1,2,3,4-tetrahydronaphthalene derivatives have been characterized through various analytical methods. Conformational analysis, UV-VIS, MESP, NLO, and NMR studies of 6-methoxy-1,2,3,4-tetrahydronaphthalene have been conducted to provide insight into the vibrational assignments and conformational stability of the compound . The study of the ring pucker in dihydroaromatic epoxides, including the molecular structure of r-1-hydroxy-t-2-methyl-t,t-3,4-epoxy-1,2,3,4-tetrahydronaphthalene, has also been reported, which contributes to the understanding of the compound's conformation .
Scientific Research Applications
Crystallography and Synthesis :
- The molecular structures of certain derivatives of 1,2,3,4-tetrahydronaphthalene, including those with a 6-methyl group, have been determined, which is important for understanding their chemical properties and potential applications in synthesis (Kaiser et al., 2023).
- A study on the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol demonstrates the chemical versatility and potential for creating various derivatives, including those with a 6-methyl group (Göksu et al., 2003).
Stereochemistry and Conformation :
- Research into the crystal structure of specific tetrahydronaphthalene derivatives, such as r-1-hydroxy-t-2-methyl-t,t-3,4-epoxy-1,2,3,4-tetrahydronaphthalene, provides insights into their stereochemistry and conformation, which is crucial for understanding their reactivity and potential applications (Zacharias et al., 1995).
Chemical Reactions and Properties :
- Studies on the electron transfer resulting from the excitation of contact charge transfer complexes of some styrene derivatives and oxygen, involving tetrahydronaphthalene derivatives, offer insights into their electron acceptor properties (Kojima et al., 1989).
- Research on the reactivity of [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6, involving tetrahydronaphthalene, provides valuable information on its reactivity with nucleophiles, which is important for its potential use in chemical synthesis (Lee et al., 1995).
Spectroscopy and Analytical Studies :
- A study on the conformational analysis, UV-VIS, MESP, NLO, and NMR of 6-methoxy-1,2,3,4-tetrahydronaphthalene provides detailed insights into its physical and chemical properties, which can be important for various applications in chemistry and materials science (Arivazhagan et al., 2014).
Safety And Hazards
properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIDJLLPQYHHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168460 | |
Record name | 6-Methyltetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
1680-51-9 | |
Record name | NSC 66994 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-METHYLTETRALIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyltetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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